ethyl 4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 4-({[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a combination of several functional groups, including a fluorophenyl group, a triazole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . This reaction is known for its versatility and ability to produce a wide range of heterocyclic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the Biginelli reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
ETHYL 4-({[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-({[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, which can lead to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole and isoxazole rings, such as:
- ETHYL 4-(2-FLUOROPHENYL)-6-METHYL-2-THIOXO-1-(P-TOLYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- INDOLE DERIVATIVES
Uniqueness
What sets ETHYL 4-({[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17FN4O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 4-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H17FN4O3S/c1-4-24-16(23)14-13(10(2)25-21-14)9-26-17-20-19-15(22(17)3)11-5-7-12(18)8-6-11/h5-8H,4,9H2,1-3H3 |
InChI Key |
RUGQQJCHCWPEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CSC2=NN=C(N2C)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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